![molecular formula C18H21N5O4 B14906881 1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide is a complex organic compound that features a quinazolinone core, a piperidine ring, and a glycyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetylation: The quinazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Glycyl Linker Addition: The acetylated quinazolinone is reacted with glycine or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycyl linker.
Piperidine Ring Introduction: Finally, the glycyl intermediate is coupled with piperidine-4-carboxylic acid using similar coupling agents to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone or piperidine rings.
Reduction: Reduced forms of the carbonyl groups in the quinazolinone core.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or quinazolinone rings.
Wissenschaftliche Forschungsanwendungen
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings but different functional groups attached.
Uniqueness
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide is unique due to its combination of a quinazolinone core, a glycyl linker, and a piperidine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H21N5O4 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-[2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O4/c19-17(26)12-5-7-22(8-6-12)16(25)9-20-15(24)10-23-11-21-14-4-2-1-3-13(14)18(23)27/h1-4,11-12H,5-10H2,(H2,19,26)(H,20,24) |
InChI-Schlüssel |
YFFGFGVYGVEXRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


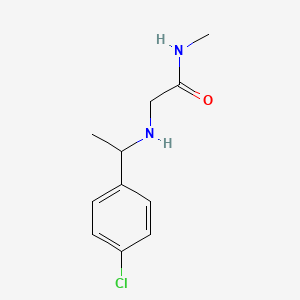

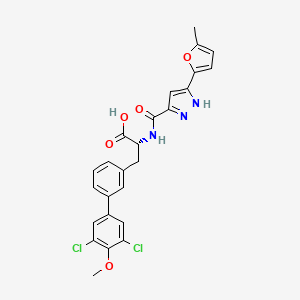

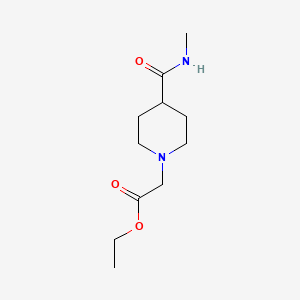
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
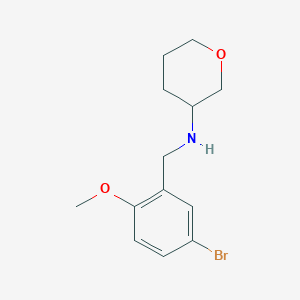
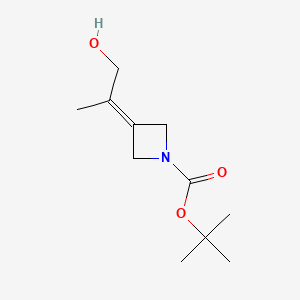

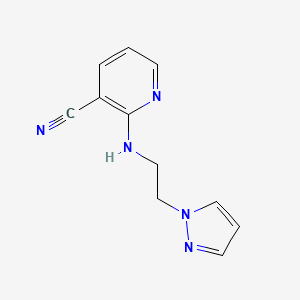
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
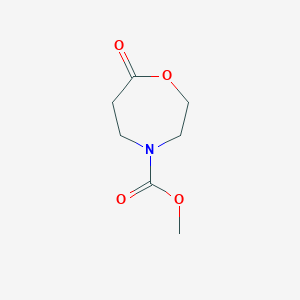
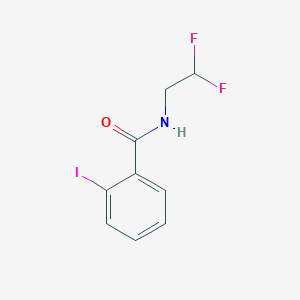
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
